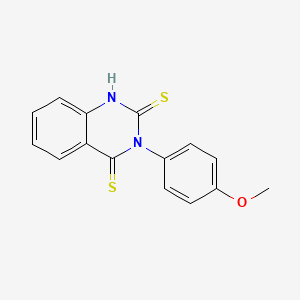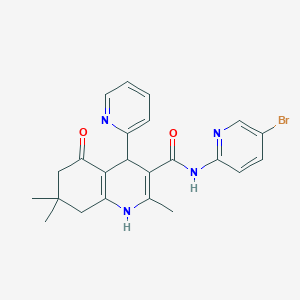![molecular formula C19H20BrNO2 B4338940 4-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide](/img/structure/B4338940.png)
4-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide
Vue d'ensemble
Description
4-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide is an organic compound with the molecular formula C19H20BrNO2 It is a brominated derivative of benzamide, featuring a bromophenoxy group and a cyclopentyl group attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide typically involves the reaction of 2-bromophenol with benzyl chloride to form 2-bromobenzyl chloride. This intermediate is then reacted with N-cyclopentylbenzamide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido derivatives, thiocyanate derivatives, and substituted amines.
Oxidation: Products include phenolic derivatives and quinones.
Reduction: Products include amines and alcohols.
Applications De Recherche Scientifique
4-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide involves its interaction with specific molecular targets and pathways. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The cyclopentyl group may enhance the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(2-bromophenoxy)methyl]-N-(4-pyridinyl)benzamide: Similar structure but with a pyridinyl group instead of a cyclopentyl group.
4-[(2-bromophenoxy)methyl]-N-cycloheptylbenzamide: Similar structure but with a cycloheptyl group instead of a cyclopentyl group.
Uniqueness
4-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide is unique due to its specific combination of a bromophenoxy group and a cyclopentyl group attached to the benzamide core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-[(2-bromophenoxy)methyl]-N-cyclopentylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO2/c20-17-7-3-4-8-18(17)23-13-14-9-11-15(12-10-14)19(22)21-16-5-1-2-6-16/h3-4,7-12,16H,1-2,5-6,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHOOCPLENNYZMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[4-(TERT-BUTYL)PHENOXY]METHYL}-N-(2-FURYLMETHYL)BENZAMIDE](/img/structure/B4338860.png)

![2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4338892.png)


![N~2~-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-BROMO-5-PHENYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4338902.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4338907.png)

![ethyl 2-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4338922.png)
![1,3-DIMETHYL 5-{5-[(4-CHLORO-3-METHYLPHENOXY)METHYL]FURAN-2-AMIDO}BENZENE-1,3-DICARBOXYLATE](/img/structure/B4338925.png)
![1-(ADAMANTAN-1-YL)-N-[(FURAN-2-YL)METHYL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4338932.png)
![4-chloro-N'-{4-[(3,4-dimethylphenoxy)methyl]benzoyl}-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B4338934.png)
![N-1-adamantyl-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B4338944.png)
![4-[(4-tert-butylphenoxy)methyl]-N,N-diethylbenzamide](/img/structure/B4338952.png)
